N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide
Description
N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a hydroxyl group, an amine group, and a butanamide backbone
Properties
IUPAC Name |
N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-4-11(7-9-15)14-12(16)6-5-8-13-10(2)3/h10-11,13,15H,4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTASHTIZTSINGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)NC(=O)CCCNC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide typically involves the following steps:
Formation of the Amide Bond: The reaction between a carboxylic acid derivative (such as an acid chloride) and an amine leads to the formation of the amide bond. In this case, 4-(propan-2-ylamino)butanoic acid can be reacted with a suitable reagent to form the amide.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, where a suitable precursor is oxidized to form the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxyethyl)-4-(propan-2-ylamino)butanamide
- N-(1-hydroxypropyl)-4-(propan-2-ylamino)butanamide
- N-(1-hydroxybutyl)-4-(propan-2-ylamino)butanamide
Uniqueness
N-(1-hydroxypentan-3-yl)-4-(propan-2-ylamino)butanamide is unique due to its specific hydroxyl and amine group positions, which can influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
